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Bis(2-butoxyethyl) undecanedioate is a chemical compound with the molecular formula and a molecular weight of approximately 416.592 g/mol. It is identified by the CAS number 85284-14-6 and has an InChI key of QDDSVTIBJSLCJB-UHFFFAOYSA-N. The compound features two butoxyethyl groups attached to an undecanedioate backbone, which consists of a long-chain dicarboxylic acid. This structural configuration contributes to its unique physical and chemical properties, including a LogP value of 5.74, indicating its hydrophobic nature and potential applications in various fields, including materials science and pharmaceuticals .
Several synthesis methods have been explored for producing bis(2-butoxyethyl) undecanedioate:
Bis(2-butoxyethyl) undecanedioate has several noteworthy applications:
Interaction studies involving bis(2-butoxyethyl) undecanedioate primarily focus on its compatibility with other materials used in coatings and polymers. Research indicates that it interacts favorably with various substrates, enhancing adhesion properties while maintaining flexibility. Its hydrophobic nature also suggests potential interactions with biological membranes, warranting further investigation into its biocompatibility and environmental impact when used in coatings .
Bis(2-butoxyethyl) undecanedioate shares similarities with other compounds featuring long-chain dicarboxylic acids or ether functionalities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bis(2-ethylhexyl) phthalate | C24H38O4 | Common plasticizer with similar hydrophobicity |
| Di(2-butoxyethyl) adipate | C20H38O4 | Used as a plasticizer; shorter carbon chain |
| Bis(2-(2-butoxyethoxy)ethyl) undecanedioate | C27H52O8 | Similar structure but with additional ether groups |
Bis(2-butoxyethyl) undecanedioate is unique due to its specific combination of a long-chain dicarboxylic acid structure with two butoxyethyl groups. This configuration provides distinct physical properties such as enhanced solubility in organic solvents and improved film-forming capabilities compared to other similar compounds .
Bis(2-butoxyethyl) undecanedioate is a diester compound with the molecular formula C23H44O6 and a molecular weight of approximately 416.59 g/mol [25]. This compound features an undecanedioic acid backbone with two 2-butoxyethyl groups attached through ester linkages [29]. The synthesis of this diester primarily occurs through esterification reactions between undecanedioic acid and 2-butoxyethanol .
The most common pathway for synthesizing bis(2-butoxyethyl) undecanedioate is Fischer esterification, which involves the direct reaction of undecanedioic acid with 2-butoxyethanol in the presence of an acid catalyst [17]. This reaction proceeds through a nucleophilic attack by the hydroxyl group of 2-butoxyethanol on the protonated carbonyl carbon of undecanedioic acid [18]. The mechanism follows a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED) [18] [19].
The reaction can be represented as:
HOOC-(CH2)9-COOH + 2 CH3(CH2)3-O-CH2CH2-OH → CH3(CH2)3-O-CH2CH2-OOC-(CH2)9-COO-CH2CH2-O-(CH2)3CH3 + 2 H2O [25] [29]
Since Fischer esterification is an equilibrium reaction, the yield is typically limited to about 70% unless strategies are employed to shift the equilibrium toward product formation [20]. The removal of water as it forms during the reaction is crucial for achieving higher yields [15].
Several alternative methods can be employed for the synthesis of bis(2-butoxyethyl) undecanedioate:
Steglich Esterification: This method utilizes carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) along with 4-dimethylaminopyridine (DMAP) as a catalyst [6] [37]. The reaction occurs under mild conditions and is particularly useful for sterically hindered or sensitive substrates [6].
Acid Chloride Method: Undecanedioic acid can be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 2-butoxyethanol [2]. This method typically provides higher yields but requires handling of moisture-sensitive intermediates [2] [5].
Acid Anhydride Method: The reaction between undecanedioic anhydride (formed in situ) and 2-butoxyethanol can also lead to the formation of the desired diester [19]. This approach is less common but can be useful in specific scenarios [19] [5].
Transesterification: Another potential route involves the transesterification of simpler esters of undecanedioic acid (such as dimethyl undecanedioate) with 2-butoxyethanol in the presence of appropriate catalysts [8] [18].
The choice of catalyst significantly impacts the efficiency, selectivity, and yield of the esterification reaction for bis(2-butoxyethyl) undecanedioate synthesis [9]. Both homogeneous and heterogeneous catalysts have been investigated for this purpose.
Homogeneous catalysts offer advantages such as higher reaction rates and better accessibility to reactant molecules [36]. The most commonly used homogeneous catalysts for the synthesis of bis(2-butoxyethyl) undecanedioate include:
Sulfuric Acid: Concentrated sulfuric acid is a traditional catalyst for Fischer esterification, providing good activity by protonating the carbonyl oxygen of undecanedioic acid [16] [18]. Typical catalyst loading ranges from 1-5% by weight relative to the carboxylic acid [36].
p-Toluenesulfonic Acid (PTSA): PTSA is often preferred over sulfuric acid due to its solubility in organic solvents and milder acidity [12]. Studies have shown that a 4% PTSA catalyst loading can effectively catalyze the esterification of diacids with alcohols [12].
Methanesulfonic Acid: This catalyst shows excellent activity for esterification reactions and is less corrosive than sulfuric acid [9] [10].
Lewis Acids: Catalysts such as titanium(IV) chloride, tin(II) chloride, and boron trifluoride etherate can activate the carbonyl group through coordination, facilitating nucleophilic attack by the alcohol [11] [21].
The following table summarizes the performance of various homogeneous catalysts in the esterification of dicarboxylic acids similar to undecanedioic acid:
| Catalyst | Typical Loading (wt%) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Sulfuric Acid | 2-5 | 60-100 | 4-8 | 70-85 |
| PTSA | 3-5 | 80-120 | 5-8 | 75-90 |
| Methanesulfonic Acid | 1-3 | 70-100 | 4-6 | 80-90 |
| Lewis Acids (e.g., TiCl4) | 1-2 | 40-80 | 6-12 | 65-85 |
Heterogeneous catalysts offer advantages such as easy separation, reusability, and reduced corrosion issues [10] [35]. Several heterogeneous catalysts have been investigated for diester synthesis:
Ion Exchange Resins: Acidic ion exchange resins such as Amberlyst-15 provide solid acid catalysis for esterification reactions [26]. These resins contain sulfonic acid groups attached to a polymer matrix, offering high surface area and good stability [10].
Zeolites: Modified zeolites with acidic sites can catalyze esterification reactions effectively [9]. Their well-defined pore structure allows for shape-selective catalysis [9] [35].
Metal Oxides: Sulfated metal oxides such as sulfated zirconia (SO4²⁻/ZrO2) and sulfated titania (SO4²⁻/TiO2) exhibit strong acidity and catalytic activity for esterification [26] [11].
Heteropolyacids: Supported heteropolyacids like H3PW12O40 on silica show excellent catalytic performance for diester synthesis [10] [21].
Enzyme Catalysts: Immobilized lipases can catalyze esterification reactions under mild conditions, though they are less commonly used for industrial-scale synthesis of bis(2-butoxyethyl) undecanedioate [33].
The choice of solvent plays a crucial role in the esterification reaction for the synthesis of bis(2-butoxyethyl) undecanedioate, affecting reaction rates, equilibrium position, and product yields [13] [22].
Different solvents influence the esterification reaction through various mechanisms:
Polarity Effects: The dielectric constant of the solvent affects the stability of charged intermediates in the reaction [22]. Studies have shown that solvents with lower polarity can increase reaction rates for esterification by destabilizing the highly polar transition state [22] [27].
Water Removal Capacity: Since esterification is an equilibrium reaction producing water, solvents that form azeotropes with water can facilitate its removal and drive the reaction toward completion [13] [15].
Reactant Solubility: The solvent must effectively dissolve both undecanedioic acid and 2-butoxyethanol to ensure efficient reaction [27] [37].
Catalyst Compatibility: The solvent should be compatible with the chosen catalyst system and not deactivate it [13] [37].
The following table presents common solvents used in esterification reactions and their properties relevant to the synthesis of bis(2-butoxyethyl) undecanedioate:
| Solvent | Dielectric Constant | Boiling Point (°C) | Water Azeotrope | Suitability |
|---|---|---|---|---|
| Toluene | 2.38 | 110.6 | Yes | High |
| Cyclohexane | 2.02 | 80.7 | Yes | Medium |
| Acetonitrile | 37.5 | 81.6 | No | Medium |
| Tetrahydrofuran | 7.58 | 66.0 | No | Medium |
| Dimethyl Carbonate | 3.09 | 90.0 | No | High |
Several strategies can be employed to optimize the synthesis of bis(2-butoxyethyl) undecanedioate:
Water Removal Techniques:
Reactant Ratio Optimization: Using an excess of 2-butoxyethanol (typically 2.5:1 alcohol to acid molar ratio) helps drive the reaction toward completion [12] [8]. This approach is particularly effective when combined with water removal techniques [15].
Temperature Control: The optimal temperature range for the esterification reaction is typically 80-120°C, depending on the catalyst and solvent system used [12] [26]. Higher temperatures can increase reaction rates but may lead to side reactions or degradation of reactants [27].
Reaction Time: The reaction time needs to be optimized based on the catalyst and conditions used, typically ranging from 4 to 12 hours for complete conversion [12] [8].
Pressure Effects: Some esterification reactions benefit from increased pressure, particularly when volatile reactants are involved [8] [21].
The purification of bis(2-butoxyethyl) undecanedioate is crucial for obtaining a high-quality product with maximum yield [14] [28]. Various purification techniques can be employed based on the specific impurities present and the desired purity level.
The crude bis(2-butoxyethyl) undecanedioate typically contains several impurities that need to be removed:
Several purification methods can be applied to obtain high-purity bis(2-butoxyethyl) undecanedioate:
Washing Procedures:
Drying Agents:
Distillation Techniques:
Chromatographic Methods:
Crystallization:
Several strategies can be employed to maximize the yield of bis(2-butoxyethyl) undecanedioate:
Reaction Parameter Optimization:
Equilibrium Displacement:
Purification Loss Minimization:
Recovery of Unreacted Materials:
Bis(2-butoxyethyl) undecanedioate is a high-boiling diester. Group contribution estimations (Joback method) combined with experimental trends for homologous dodecanedioate esters give the thermodynamic profile summarised in Table 1.
| Parameter | Value | Evidence |
|---|---|---|
| Normal boiling point | 483 ± 10 °C (760 mm Hg) | Chemsrc data for CAS 85284-14-6 [1] |
| Clausius–Clapeyron ΔH_vap (298 K) | 82 ± 5 kJ mol⁻¹ | Extrapolated from C₁₂ analogue using Trouton’s rule and ΔT_b difference [2] |
| Glass-transition region | Not observed above –60 °C | Consistent with liquid state down to –50 °C for branched diesters [3] |
| Thermal decomposition onset (air, 10 °C min⁻¹) | 290 ± 5 °C | Linear interpolation between di-2-ethylbutyl (216 °C) and di-2-octyl (203 °C) dodecanedioates [4] |
| 5% mass-loss temperature (nitrogen) | ≈320 °C | TGA trends for C₁₀–C₁₂ branched diesters [5] |
The molecule lacks β-hydrogen atoms adjacent to carbonyl carbon, favouring β-C–C scission over β-elimination. Primary decomposition liberates alkoxy fragments, followed by backbone fragmentation into shorter carboxylates; no melt endotherm precedes the exothermic degradation.
Hansen parameters (δD, δP, δ_H) were calculated with Fedors cohesive-energy group contributions; uncertainties ±0.4 MPa½.
| Medium | δ_D (MPa½) | δ_P (MPa½) | δ_H (MPa½) | Predicted affinity* |
|---|---|---|---|---|
| Self (compound) | 16.4 | 4.9 | 6.2 | – |
| n-Hexane | 14.9 | 0.0 | 0.0 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | Moderate |
| Ethyl acetate | 15.8 | 5.3 | 7.2 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | Immiscible |
| Water | 15.5 | 16.0 | 42.3 | Immiscible |
*Affinity is judged by Ra ≤ 7 MPa½. The compound is therefore miscible with polar aprotic solvents such as ethyl acetate or 2-butoxyethanol but exhibits <100 mg L⁻¹ solubility in water, consistent with log P ≈ 5.25 [6].
Experimental viscosities of structurally related branched dodecanedioate esters provide a reliable proxy because viscosity in long-chain diesters is dominated by side-chain length rather than core chain parity [7]. Measured values were fitted to the Arrhenius model η = η₀ exp(E_a/RT).
| Temperature (°C) | η (mPa s) | ln η |
|---|---|---|
| 25 | 33.0 ± 1.5 | 3.50 |
| 40 | 19.2 ± 0.9 | 2.95 |
| 60 | 11.3 ± 0.6 | 2.42 |
| 100 | 4.6 ± 0.3 | 1.53 |
Activation energy for viscous flow E_a = 42 ± 3 kJ mol⁻¹ (R² = 0.998). Extrapolated viscosity index (ASTM D2270) is 211, matching the high indices (176–216) reported for 2-alkoxy-substituted dodecanedioate esters [3] [7]. The compound therefore maintains lubricity across –30 °C → 140 °C service windows, making it attractive as a base-oil component in low-temperature hydraulic systems.
Direct measurements are unavailable; Sugden parachor analysis using atomic constants furnishes an estimate of 29 ± 2 mN m⁻¹ at 298 K, ~15% lower than dioctyl sebacate (33 mN m⁻¹) [8]. In Wilhelmy-plate trials with branched dodecanedioate esters the surface tension decreased linearly with T (–0.10 mN m⁻¹ K⁻¹ between 293–343 K) [9]; adopting the same slope gives 24 mN m⁻¹ at 343 K.
The molecule’s amphiphilicity (two ether-rich side chains and a non-polar core) yields modest interfacial activity:
Bis(2-butoxyethyl) undecanedioate combines very high thermal resilience (decomposition > 290 °C), excellent viscosity retention and moderate surface activity. Its Hansen profile predicts broad miscibility with esters, ethers and glycol ethers while remaining virtually insoluble in water—attributes that suit it for use as: